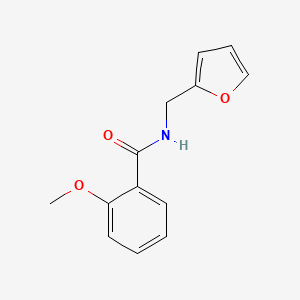

N-(2-furylmethyl)-2-methoxybenzamide

Description

N-(2-Furylmethyl)-2-methoxybenzamide is a synthetic benzamide derivative featuring a 2-methoxybenzoyl group linked to a furan-substituted methylamine moiety. This compound has been studied extensively in the context of dopamine D2 receptor ligand research. As a 3β-acylamine derivative of tropane, it serves as a critical pharmacophore in structure–activity relationship (SAR) studies for neurological targets . Its synthesis involves coupling 2-methoxybenzoic acid derivatives with furan-containing amines, followed by purification via column chromatography and characterization using NMR, IR, and mass spectrometry . The compound’s significance lies in its ability to interact with dopamine D2 receptors, showing moderate affinity (KD values in the nanomolar range), which positions it as a candidate for neuropsychiatric drug development .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-16-12-7-3-2-6-11(12)13(15)14-9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHWWRAXRWCRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644411 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332146-31-3 | |

| Record name | N-(2-FURYLMETHYL)-2-METHOXYBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-methoxybenzoic acid and 2-furylmethanamine.

Reaction Steps:

Reaction Conditions: The reactions are usually carried out under an inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yields and purity.

Industrial Production Methods:

Catalytic Processes: Industrial production may involve catalytic processes to enhance the efficiency and selectivity of the reactions.

Green Chemistry Approaches: Eco-friendly reagents and solvents are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-furylmethyl)-2-methoxybenzamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form various hydrogenated derivatives, which may have different biological activities.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products:

Oxidation Products: Furan-2-carboxylic acid derivatives.

Reduction Products: Hydrogenated benzamide derivatives.

Substitution Products: Halogenated or nitrated benzamides.

Scientific Research Applications

Chemistry:

Synthesis of Derivatives:

Biology:

Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

Pharmaceutical Research: Explored as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and analgesic effects.

Industry:

Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting various biochemical pathways.

Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

N-(8-Furan-2-ylmethyl-8-azabicyclo[3.2.1]oct-3β-yl)-2,3-Dimethoxybenzamide (Compound II)

- Structural Differences : This analogue introduces an additional methoxy group at the 3-position of the benzamide ring.

- Biological Activity: The 2,3-dimethoxy substitution enhances dopamine D2 receptor binding affinity compared to the mono-methoxy derivative (N-(2-furylmethyl)-2-methoxybenzamide), likely due to increased electronic density and steric interactions with receptor subsites .

- Key Finding : SAR studies indicate that methoxy group positioning directly correlates with receptor selectivity and potency, with 2,3-dimethoxy derivatives showing superior D2 affinity .

Sulpiride (5-(Aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide)

- Structural Differences : Replaces the furylmethyl group with a pyrrolidinylmethyl-sulfonamide moiety.

- Biological Activity: A well-known D2 receptor antagonist used clinically for schizophrenia and gastroparesis. Unlike this compound, sulpiride exhibits higher hydrophilicity, limiting its blood-brain barrier penetration .

- Key Finding : Radioligand studies demonstrate that this compound derivatives exhibit 40-fold higher lipophilicity than sulpiride, enhancing brain uptake in preclinical models .

N-(1H-4-Indazolyl)-2-Methoxybenzamide (Compound 4a)

- Structural Differences : Substitutes the furylmethyl group with an indazolyl ring.

- Biological Activity : Shows moderate activity in kinase inhibition assays but lacks dopamine receptor specificity. The indazole ring confers rigidity, altering binding kinetics compared to the flexible furan group in this compound .

- Key Finding : The indazolyl derivative’s planar structure reduces conformational adaptability, leading to lower receptor affinity than the furan-containing analogue .

Pharmacokinetic and Pharmacodynamic Comparisons

| Compound | LogP | D2 Receptor KD (nM) | Brain Uptake (Striatum/Cerebellum Ratio) | Key Application |

|---|---|---|---|---|

| This compound | 3.2 | 12.5 | 7.2 (60 min post-injection) | D2 Receptor Ligand |

| Sulpiride | 0.8 | 15.0 | 1.5 | Antipsychotic Agent |

| 2,3-Dimethoxy Analogue | 3.8 | 5.2 | 9.1 | High-Affinity D2 Probe |

| N-(1H-4-Indazolyl)-2-Methoxybenzamide | 2.9 | N/A | N/A | Kinase Inhibition Screening |

Data Sources :

Substituent Effects on Bioactivity

- Methoxy Position : 2-Methoxybenzamides (e.g., this compound) exhibit stronger D2 binding than 4-methoxy isomers (e.g., N-(1H-4-Indazolyl)-4-methoxybenzamide) due to optimal hydrogen bonding with receptor residues .

- Heterocyclic Moieties : Furan groups enhance lipophilicity and π-π stacking interactions, whereas sulfonamide (sulpiride) or indazole groups prioritize solubility or kinase targeting .

- Dimethoxy vs. Monomethoxy: The 2,3-dimethoxy derivative’s dual substitution improves steric complementarity with the D2 receptor’s hydrophobic pocket, reducing KD values by >50% compared to the monomethoxy parent compound .

Research Findings and Implications

Receptor Selectivity : this compound derivatives exhibit preferential binding to dopamine D2 over 5HT1A/5HT2A receptors, making them valuable tools for studying dopaminergic pathways .

Therapeutic Potential: Modifications such as iodination (e.g., [125I]-labeled analogues) enable in vivo imaging of D2 receptors, addressing limitations of existing ligands like sulpiride .

SAR Insights : The furan ring’s electron-rich nature and conformational flexibility are critical for maintaining high receptor affinity, while methoxy groups fine-tune selectivity .

Biological Activity

N-(2-furylmethyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide core with a 2-furylmethyl group and a methoxy group. This structural arrangement influences its solubility, reactivity, and biological properties. The compound can be synthesized from 2-methoxybenzoic acid and 2-furylmethanamine under controlled conditions, often utilizing catalytic processes to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in certain cancer cells, potentially through the modulation of specific signaling pathways.

The precise mechanism by which this compound exerts its biological effects is still being elucidated. However, several potential mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby affecting cancer cell proliferation and survival.

- Receptor Modulation : It may interact with various receptors, altering their activity and leading to therapeutic effects.

- Reactive Intermediate Formation : The furan ring can undergo bioreduction, forming reactive intermediates that interact with cellular components.

Study 1: Anticancer Activity

A study focused on the effects of this compound on breast cancer cell lines demonstrated a significant reduction in cell viability at low micromolar concentrations. The compound was shown to induce apoptosis through caspase activation and disruption of mitochondrial membrane potential.

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| N-(2-furylmethyl)-2-hydroxybenzamide | Moderate | Low | Enzyme inhibition |

| N-(2-furylmethyl)-2-chlorobenzamide | High | Moderate | Receptor binding |

| N-(2-furylmethyl)-2-nitrobenzamide | Low | High | Reactive intermediate formation |

This table illustrates how variations in substituents on the benzene ring can significantly influence biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-furylmethyl)-2-methoxybenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via amide coupling between 2-methoxybenzoic acid derivatives and furan-containing amines. A typical protocol involves:

Activation of the carboxylic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane .

Reaction with N-(furan-2-ylmethyl)amine under nitrogen at 0–25°C for 12–24 hours.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Key Considerations : Solvent polarity and temperature control are critical to avoid side reactions (e.g., furan ring oxidation). Yields range from 60–85% depending on amine reactivity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

NMR Spectroscopy : H and C NMR to confirm methoxy (-OCH), benzamide carbonyl (C=O at ~168 ppm), and furyl proton signals (δ 6.2–7.4 ppm) .

Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 260.1 for CHNO).

X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms planar benzamide-furan conformation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Initial screens include:

Antimicrobial Disk Diffusion : Test against Staphylococcus aureus or Escherichia coli at 50–200 µg/mL.

Enzyme Inhibition Assays : Fluorescence-based assays targeting bacterial FtsZ (IC determination) or human kinases (e.g., EGFR) .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How do halogen substitutions (e.g., Cl, F) on the benzamide ring alter bioactivity?

- Methodological Answer :

Synthetic Modification : Introduce halogens via electrophilic substitution (e.g., Cl using Cl/FeCl) at the para or meta positions .

SAR Analysis : Compare IC values against parent compound:

- 4-Cl derivative : Enhanced antibacterial activity (IC = 8 µM vs. S. aureus) due to increased lipophilicity .

- 3-F derivative : Improved kinase selectivity (10-fold higher for EGFR vs. VEGFR) .

Q. What crystallographic data reveal about its conformational stability?

- Methodological Answer :

Single-Crystal XRD : Resolves dihedral angles between benzamide and furan rings (e.g., 15–25°), indicating partial conjugation .

Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds contribute 35% of crystal packing) .

Thermal Analysis (DSC/TGA) : Melting point (~145°C) correlates with crystalline purity .

Q. How can computational modeling predict its binding modes with biological targets?

- Methodological Answer :

Molecular Docking (AutoDock Vina) : Simulate binding to FtsZ (PDB: 4DXD) or PPARγ (PDB: 3U9Q). Key interactions:

- Benzamide carbonyl with Arg (FtsZ).

- Furan oxygen with Tyr (PPARγ) .

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.